molecular formula C24H29N5O4 B11639174 2,5-Pyrrolidinedione, 3-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]- CAS No. 519044-38-3

2,5-Pyrrolidinedione, 3-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]-

Cat. No.: B11639174
CAS No.: 519044-38-3
M. Wt: 451.5 g/mol
InChI Key: UOUFGDXCBYEGSO-UHFFFAOYSA-N
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Description

3-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is a complex organic compound that features a piperazine ring, a phenyl group, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as vacuum distillation and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group.

    Reduction: Reduction reactions can occur at the diazenyl group, converting it to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include primary and secondary amines.

    Substitution: Products vary depending on the nucleophile used but can include alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology

In biological research, it is used to study the interactions of piperazine derivatives with biological macromolecules.

Medicine

Industry

In the industrial sector, it is used in the synthesis of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring enhances its binding affinity to these targets, while the diazenyl and pyrrolidine-2,5-dione moieties contribute to its overall biological activity .

Properties

CAS No.

519044-38-3

Molecular Formula

C24H29N5O4

Molecular Weight

451.5 g/mol

IUPAC Name

3-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C24H29N5O4/c30-15-17-33-16-14-27-10-12-28(13-11-27)22-18-23(31)29(24(22)32)21-8-6-20(7-9-21)26-25-19-4-2-1-3-5-19/h1-9,22,30H,10-18H2

InChI Key

UOUFGDXCBYEGSO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOCCO)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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